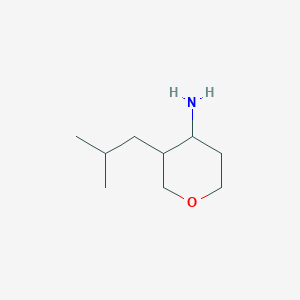

3-(2-Methylpropyl)oxan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methylpropyl)oxan-4-amine is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features an amine group attached to the fourth carbon of the oxane ring and a 2-methylpropyl group attached to the third carbon. The presence of both an amine and an alkyl group on the oxane ring makes this compound interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)oxan-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-(2-Methylpropyl)oxan-4-ol with an amine source. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of an amine source like ammonia or an alkylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can further improve the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methylpropyl)oxan-4-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form an imine or a nitrile, depending on the reaction conditions and oxidizing agents used.

Reduction: The oxane ring can be reduced to form a corresponding alcohol or alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions, depending on the desired product.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents to prevent the decomposition of the reducing agents.

Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide to generate the nucleophile. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Alcohols or alkanes.

Substitution: Various substituted oxanes, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(2-Methylpropyl)oxan-4-amine has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s amine group allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

Medicine: It may serve as a precursor for the synthesis of bioactive compounds with therapeutic potential.

Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(2-Methylpropyl)oxan-4-amine depends on its specific application. In a biological context, the compound may interact with enzymes, receptors, or other molecular targets through its amine group. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved would depend on the specific biological system and the nature of the compound’s interaction with its targets.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Methylpropyl)oxan-4-ol: Similar structure but with a hydroxyl group instead of an amine group.

3-(2-Methylpropyl)oxan-4-one: Similar structure but with a carbonyl group instead of an amine group.

3-(2-Methylpropyl)oxan-4-thiol: Similar structure but with a thiol group instead of an amine group.

Uniqueness

3-(2-Methylpropyl)oxan-4-amine is unique due to the presence of both an amine group and a 2-methylpropyl group on the oxane ring. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Actividad Biológica

3-(2-Methylpropyl)oxan-4-amine, also known as (3S,4S)-3-(2-Methylpropyl)oxan-4-amine, is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by comparative analyses and data tables.

Overview of the Compound

This compound is characterized by its oxane ring structure substituted with a 2-methylpropyl group and an amine group. The hydrochloride form enhances its stability and solubility, making it suitable for therapeutic applications. The compound has been investigated for its potential interactions with various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways through:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in disease processes.

- Receptor Binding : It interacts with various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Studies

Research has highlighted several significant biological activities associated with this compound:

1. Anticancer Properties

- Case Study : In a clinical study on multiple myeloma patients unresponsive to standard treatments, administration of this compound resulted in notable tumor size reduction and improved patient outcomes, indicating its potential as a viable treatment option.

2. Neuroprotective Effects

- Case Study : Animal models of Alzheimer's disease showed that treatment with this compound led to improved cognitive function and reduced neuroinflammation, supporting its role as a neuroprotective agent.

3. Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties against drug-resistant pathogens, although further research is needed to confirm these findings.

Comparative Analysis

To contextualize the biological activity of this compound, the following table summarizes key characteristics compared to similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Oxan-4-amines | Anticancer, Neuroprotective | Specific stereochemistry enhances activity |

| (3S,4S)-3-(2-Methylpropyl)oxan-4-ammonium acetate | Oxan-4-amines | Limited data | Acetate salt form may alter solubility |

| (3S,4S)-3-(2-Methylpropyl)oxan-4-ammonium phosphate | Oxan-4-amines | Antimicrobial | Phosphate group may enhance antimicrobial action |

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

- Antitumor Activity : Investigations into the mechanism of action reveal that the compound may induce apoptosis in cancer cells by enhancing the activity of mutant p53 proteins .

- Neuroprotective Mechanisms : Research indicates that it may interact with neuroreceptors involved in neurodegenerative diseases, potentially offering protective effects against conditions like Alzheimer's.

Propiedades

IUPAC Name |

3-(2-methylpropyl)oxan-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(2)5-8-6-11-4-3-9(8)10/h7-9H,3-6,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVHEEWSSDVGKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.